![molecular formula C19H22F3N5O B3307909 N-Hydroxy-4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboximidamide CAS No. 935273-85-1](/img/structure/B3307909.png)
N-Hydroxy-4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboximidamide
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Overview
Description
N-Hydroxy-4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[222]octane-1-carboximidamide is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a bicyclo[222]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[22One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated products, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-Hydroxy-4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. The triazole ring and bicyclo[2.2.2]octane structure contribute to the compound’s overall stability and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are valuable in medicinal chemistry.
Trifluoromethylpyridines: Used as intermediates in the synthesis of crop-protection products.
2-(Trifluoromethyl)phenylboronic acid: Utilized in Suzuki-coupling reactions to prepare various derivatives.
Uniqueness
N-Hydroxy-4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboximidamide is unique due to its combination of a trifluoromethyl group, a triazole ring, and a bicyclo[2.2.2]octane structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
935273-85-1 |
---|---|
Molecular Formula |
C19H22F3N5O |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N'-hydroxy-4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]bicyclo[2.2.2]octane-1-carboximidamide |
InChI |
InChI=1S/C19H22F3N5O/c1-27-14(12-4-2-3-5-13(12)19(20,21)22)24-25-16(27)18-9-6-17(7-10-18,8-11-18)15(23)26-28/h2-5,28H,6-11H2,1H3,(H2,23,26) |
InChI Key |
DKRYWCZWYJYQAM-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1C23CCC(CC2)(CC3)C(=NO)N)C4=CC=CC=C4C(F)(F)F |
Isomeric SMILES |
CN1C(=NN=C1C23CCC(CC2)(CC3)/C(=N\O)/N)C4=CC=CC=C4C(F)(F)F |
Canonical SMILES |
CN1C(=NN=C1C23CCC(CC2)(CC3)C(=NO)N)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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